An In-depth Technical Guide to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS 898776-28-8)
An In-depth Technical Guide to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS 898776-28-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a substituted propiophenone of interest in synthetic and medicinal chemistry. Due to the limited specific literature on this exact compound, this document synthesizes information from analogous structures and established chemical principles to present a robust guide on its synthesis, characterization, and potential applications.
Section 1: Compound Overview
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is an aryl ketone with a molecular structure characterized by a propiophenone core. This core is substituted with two chlorine atoms on the phenyl ring at the 2' and 5' positions and a 4-methoxyphenyl group at the 3-position of the propane chain.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| CAS Number | 898776-28-8 | N/A |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ | N/A |
| Molecular Weight | 325.19 g/mol | N/A |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred from similar compounds |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
Section 2: Proposed Synthesis Methodology
The most plausible and widely used method for the synthesis of substituted propiophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
A logical synthetic route to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone would involve a two-step process:
-
Preparation of 3-(4-methoxyphenyl)propanoyl chloride: This intermediate can be synthesized from 3-(4-methoxyphenyl)propanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation of 1,4-Dichlorobenzene: The synthesized 3-(4-methoxyphenyl)propanoyl chloride would then be reacted with 1,4-dichlorobenzene in the presence of a Lewis acid catalyst.
Experimental Protocol: Proposed Synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Step 1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride
-
To a solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, slowly add thionyl chloride (1.5 equivalents) at room temperature with stirring.
-
After the initial gas evolution subsides, reflux the reaction mixture for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(4-methoxyphenyl)propanoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a dry, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Add the crude 3-(4-methoxyphenyl)propanoyl chloride (1 equivalent) dropwise to the stirred suspension.
-
Following this, add 1,4-dichlorobenzene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.[4]
-
Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0°C helps to control the exothermic nature of the Friedel-Crafts acylation, minimizing the formation of byproducts.[5]
-
Workup Procedure: The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.[3]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Section 3: Structural Elucidation and Characterization
A self-validating system for confirming the identity and purity of the synthesized 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone would involve a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the methoxy group, the aromatic protons on both phenyl rings, and the aliphatic protons of the propane chain.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the regiochemistry of the dichlorination and acylation.[7]
-
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, most notably a strong absorption for the carbonyl (C=O) group of the ketone, typically in the range of 1685-1665 cm⁻¹.[8]
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, and the isotopic pattern of the molecular ion would be characteristic for a compound containing two chlorine atoms.[8]
-
Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and chlorine, which should be in agreement with the calculated values for the molecular formula C₁₆H₁₄Cl₂O₂.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for -OCH₃ (singlet, ~3.8 ppm), aliphatic -CH₂-CH₂- (triplets, ~3.0-3.5 ppm), and aromatic protons (multiplets, ~6.8-7.8 ppm). |
| ¹³C NMR | Signal for C=O (~195-200 ppm), signals for aromatic carbons (~110-160 ppm), signal for -OCH₃ (~55 ppm), and signals for aliphatic carbons (~30-45 ppm). |
| IR (cm⁻¹) | Strong C=O stretch (~1680 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~800-600 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and aliphatic C-H stretches (~3000-2850 cm⁻¹). |
| MS (m/z) | Molecular ion peak cluster around m/z = 324, 326, 328 due to ³⁵Cl and ³⁷Cl isotopes. |
Section 4: Potential Applications in Drug Discovery and Development
While there is no specific literature on the biological activity of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, the structural motifs present in the molecule suggest several potential areas of investigation for drug development professionals.
-
Anticancer Activity: Chalcones (1,3-diaryl-2-propen-1-ones), which are structurally related to propiophenones, are known to possess a wide range of biological activities, including anticancer properties.[9] The presence of dichloro and methoxyphenyl groups can influence the cytotoxic activity of these compounds.[10][11] Some chalcone derivatives have shown promising activity against various cancer cell lines.[10]
-
Anti-inflammatory Properties: The methoxyphenyl group is found in various compounds with anti-inflammatory activity.[12][13] Chalcone derivatives containing methoxyphenyl groups have been shown to inhibit key inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2).[12]
-
Antimicrobial and Antifungal Activity: Dichlorinated aromatic compounds and chalcone derivatives have been reported to exhibit significant antibacterial and antifungal activities.[14][10][11] The combination of these structural features in the target molecule makes it a candidate for screening against various microbial pathogens.
-
Neurological and CNS Activity: The 4-methoxyphenylpiperazine moiety, which shares the methoxyphenyl group, is a common scaffold in compounds targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[15][16]
Diagram of Potential Biological Targets:
Caption: Potential areas of biological investigation.
Section 5: Conclusion
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a compound with significant potential for further research in medicinal chemistry. This guide has outlined a plausible synthetic route via Friedel-Crafts acylation, a comprehensive strategy for its characterization, and has highlighted potential therapeutic applications based on the known biological activities of its structural components. The information provided herein serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this and related substituted propiophenones.
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